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Compound of Interest

Compound Name: SW157765

Cat. No.: B10831315 Get Quote

For researchers in metabolic diseases and oncology, the glucose transporter GLUT8 (SLC2A8)

has emerged as a promising therapeutic target. This guide provides a detailed comparison of

two known GLUT8 inhibitors, SW157765 and P20, offering a comprehensive overview of their

performance based on available experimental data. This document is intended for researchers,

scientists, and drug development professionals to facilitate informed decisions in selecting the

appropriate tool compound for their studies.

Performance and Specificity: A Head-to-Head
Comparison
SW157765 is a commercially available, selective inhibitor of the non-canonical glucose

transporter GLUT8.[1] It has been shown to be particularly effective in KRAS/KEAP1 double

mutant non-small-cell lung cancer (NSCLC) cells, which are highly dependent on GLUT8 for

glucose uptake.[1] P20, identified from a compound library screen, also demonstrates potent

inhibition of GLUT8.[2] While both compounds effectively inhibit GLUT8, key differences in their

selectivity profiles have been reported.

A direct comparison revealed that P20 has a similar IC50 value for GLUT8 inhibition as

SW157765. However, P20 exhibits a 2.9-fold greater selectivity for GLUT8 over GLUT2 when

compared to SW157765.[2] Furthermore, P20 demonstrates enhanced selectivity for GLUT8

against other class I glucose transporters, including GLUT1, GLUT3, and GLUT4, as well as

the fructose transporter GLUT5.[2]
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Quantitative Data Summary
The following table summarizes the available quantitative data for SW157765 and P20,

primarily focusing on their inhibitory concentrations.

Parameter SW157765 P20 Reference

GLUT8 IC50 ~1.2 µM - 2.1 µM 2.1 µM [2]

GLUT2 IC50 ~1.5 µM 4.3 µM [2]

GLUT8 Fructose

Uptake IC50
Not Reported 2.1 µM [2]

Selectivity (GLUT2

IC50 / GLUT8 IC50)
~1.25 ~2.05 Calculated from[2]

Binding Affinity (Kd) 200 nM Not Reported [2]

Commercial

Availability
Yes

No (from a private

library)
[2]

Experimental Methodologies
The primary assay used to determine the inhibitory activity of these compounds is the

radiolabeled 2-deoxy-D-glucose uptake assay. The following is a generalized protocol based on

standard methodologies.

[3H]-2-Deoxy-D-Glucose Uptake Assay
This assay measures the uptake of the glucose analog, 2-deoxy-D-glucose (2-DG), which is

transported into the cell by glucose transporters and subsequently phosphorylated, trapping it

within the cell. The amount of radiolabeled 2-DG accumulated is proportional to the glucose

uptake rate.

Materials:

Cells expressing the target GLUT isoform (e.g., HEK293 cells stably expressing GLUT8)

Dulbecco's Modified Eagle Medium (DMEM)
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Fetal Bovine Serum (FBS)

Phosphate-Buffered Saline (PBS)

Krebs-Ringer-Phosphate-HEPES (KRPH) buffer

[3H]-2-deoxy-D-glucose

SW157765 and/or P20

Insulin (for stimulating uptake, if required)

Lysis buffer (e.g., 0.1% SDS with 0.1N NaOH)

Scintillation cocktail

Scintillation counter

Procedure:

Cell Culture: Plate cells in a multi-well plate (e.g., 24-well or 96-well) and grow to near

confluence.

Serum Starvation: Prior to the assay, serum-starve the cells in serum-free DMEM for a

specified period (e.g., 4-18 hours) to reduce basal glucose uptake.

Inhibitor Pre-incubation: Wash the cells with PBS and pre-incubate with varying

concentrations of the inhibitor (SW157765 or P20) in KRPH buffer for a defined time (e.g.,

30-60 minutes) at 37°C.

Initiation of Uptake: Add [3H]-2-deoxy-D-glucose to each well to initiate the uptake. For

insulin-stimulated uptake, insulin can be added simultaneously or shortly before the

radiolabeled substrate.

Termination of Uptake: After a short incubation period (e.g., 5-15 minutes), terminate the

uptake by rapidly washing the cells multiple times with ice-cold PBS to remove extracellular

[3H]-2-deoxy-D-glucose.
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Cell Lysis: Lyse the cells by adding lysis buffer to each well and incubating for a sufficient

time to ensure complete lysis.

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail,

and measure the radioactivity using a scintillation counter.

Data Analysis: Determine the rate of glucose uptake and calculate the IC50 values for the

inhibitors by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration.
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Experimental Workflow

Plate and Culture Cells

Serum Starve Cells

Pre-incubate with Inhibitor
(SW157765 or P20)

Add [3H]-2-deoxy-D-glucose

Terminate Uptake (Wash)

Lyse Cells

Scintillation Counting

Data Analysis (IC50)

Click to download full resolution via product page

Experimental workflow for the [3H]-2-deoxy-D-glucose uptake assay.
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Signaling Pathways and Mechanism of Action
GLUT8 is known to be involved in insulin-stimulated glucose uptake in certain cell types, such

as blastocysts, through a pathway involving the IGF-1 receptor.[3][4] Inhibition of GLUT8 can,

therefore, impact downstream metabolic processes.

Studies have shown that genetic or pharmacological inhibition of GLUT8 can suppress the flux

of carbohydrates through the tricarboxylic acid (TCA) cycle.[3] Interestingly, this reduction in

TCA cycle activity does not appear to trigger a compensatory increase in glutamine

anaplerosis, a mechanism often observed when glucose metabolism is impaired.[3] This

suggests that GLUT8 inhibition may have a distinct metabolic impact compared to the inhibition

of other glucose transporters.
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GLUT8 Signaling and Metabolic Impact
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GLUT8 signaling pathway and the metabolic impact of its inhibition.

Conclusion
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Both SW157765 and P20 are valuable tools for studying the function of GLUT8. SW157765
offers the advantage of being commercially available, making it readily accessible for a wide

range of research applications. P20, on the other hand, appears to offer superior selectivity for

GLUT8 over other key glucose transporters, which could be critical for studies requiring highly

specific inhibition of GLUT8 to avoid off-target effects. The choice between these two inhibitors

will ultimately depend on the specific requirements of the experiment, balancing the need for

accessibility with the demand for high selectivity. Researchers should carefully consider the

data presented here to select the most appropriate compound for their investigations into the

role of GLUT8 in health and disease.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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